Nilotinib hydrochloride dihydrate is a pharmaceutical compound primarily used as a treatment for chronic myelogenous leukemia (CML), particularly in cases that are resistant or intolerant to imatinib. It is a potent tyrosine kinase inhibitor that selectively targets the Bcr-Abl fusion protein, which is responsible for the proliferation of malignant cells in CML. The compound is marketed under the brand name Tasigna and has been recognized as an essential medicine by the World Health Organization.
Nilotinib was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2007. It is classified as a synthetic organic compound and falls under the category of small molecule inhibitors. The compound's chemical structure includes several functional groups that enhance its pharmacological properties.
Nilotinib hydrochloride dihydrate is classified as:
The synthesis of nilotinib hydrochloride dihydrate involves several key steps, primarily focusing on the formation of the core structure followed by salt formation with hydrochloric acid and hydration. A notable process described in patent literature involves the reaction of ethyl-3-amino-4-methylbenzoate with cyanamide in hydrochloric acid, leading to an intermediate that undergoes further transformations to yield nilotinib.
Nilotinib hydrochloride dihydrate has a complex molecular structure characterized by multiple rings and functional groups:
The structural data can be represented using various notations:
Nilotinib undergoes various chemical reactions during its synthesis and metabolism:
The stability of nilotinib hydrochloride dihydrate is supported by X-ray diffraction patterns indicating consistent crystallographic properties under stress conditions such as elevated temperature and humidity.
Nilotinib exerts its therapeutic effects through selective inhibition of Bcr-Abl tyrosine kinase activity, which disrupts signaling pathways involved in cell proliferation and survival. This inhibition leads to:
Clinical studies have demonstrated that nilotinib significantly reduces the levels of Bcr-Abl transcripts in patients with CML, correlating with improved clinical outcomes.
Nilotinib hydrochloride dihydrate exhibits several notable physical properties:
Key chemical properties include:
Nilotinib hydrochloride dihydrate is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other malignancies and neurodegenerative diseases like Parkinson's disease due to its ability to promote autophagic degradation of toxic proteins.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5